4-Pentylcyclohexa-2,5-dien-1-one
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Overview
Description
4-Pentylcyclohexa-2,5-dien-1-one: is an organic compound characterized by a cyclohexadienone ring substituted with a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentylcyclohexa-2,5-dien-1-one can be achieved through various methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadienone ring. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Pentylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol derivative.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the cyclohexadienone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinones, cyclohexanol derivatives, and various substituted cyclohexadienones .
Scientific Research Applications
4-Pentylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Pentylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Cyclohexa-2,5-dien-1-one: Lacks the pentyl group but shares the cyclohexadienone core.
4-Benzylcyclohexa-2,5-dien-1-one: Contains a benzyl group instead of a pentyl group.
4-Methylcyclohexa-2,5-dien-1-one: Substituted with a methyl group.
Uniqueness: 4-Pentylcyclohexa-2,5-dien-1-one is unique due to the presence of the pentyl group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where the pentyl group imparts desired characteristics .
Properties
CAS No. |
189358-10-9 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4-pentylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-10H,2-5H2,1H3 |
InChI Key |
PPCRSEVCDBIKRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C=CC(=O)C=C1 |
Origin of Product |
United States |
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